An In-depth Technical Guide to 4-Amino-3-methylbiphenyl (CAS Number: 63019-98-7)
An In-depth Technical Guide to 4-Amino-3-methylbiphenyl (CAS Number: 63019-98-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methylbiphenyl, with the CAS number 63019-98-7, is a substituted aromatic amine derivative of biphenyl. Its structure, featuring a biphenyl backbone with both an amino and a methyl group, makes it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though largely unexplored, biological significance.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-Amino-3-methylbiphenyl are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 63019-98-7 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Melting Point | 38-39 °C | |
| Boiling Point | 306.94 °C (estimated) | |
| Density | 1.065 g/cm³ (estimated) | |
| Refractive Index | 1.619 (estimated) | |
| Appearance | Not specified; likely a solid at room temperature | |
| Solubility | Not specified; likely soluble in organic solvents |
Synthesis of 4-Amino-3-methylbiphenyl
A plausible and efficient synthetic route to 4-Amino-3-methylbiphenyl involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl backbone, followed by the reduction of a nitro group to the desired amine.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Methyl-4-nitrobiphenyl
This step aims to couple a substituted aryl halide with an arylboronic acid to form the biphenyl structure. A common approach involves the reaction of 4-bromo-2-methyl-1-nitrobenzene with phenylboronic acid.
Materials:
-
4-bromo-2-methyl-1-nitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methyl-1-nitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-methyl-4-nitrobiphenyl.
Step 2: Reduction of 3-Methyl-4-nitrobiphenyl to 4-Amino-3-methylbiphenyl
The nitro group of the synthesized biphenyl intermediate is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation.
Materials:
-
3-methyl-4-nitrobiphenyl (from Step 1)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve 3-methyl-4-nitrobiphenyl in ethanol or methanol in a pressure-resistant flask.
-
Carefully add 10% palladium on carbon catalyst (typically 5-10% by weight of the nitro compound).
-
Place the flask in a Parr shaker or a similar hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 30-50 psi) and shake at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-3-methylbiphenyl. Further purification can be achieved by recrystallization if necessary.[5]
Visualizing the Synthesis and Potential Investigation
The following diagrams, created using the DOT language, illustrate the logical workflow of the synthesis and a conceptual pathway for its biological investigation.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of 4-Amino-3-methylbiphenyl.
However, it is crucial to consider the known biological effects of the closely related and well-studied compound, 4-aminobiphenyl (CAS: 92-67-1) . 4-Aminobiphenyl is a known human bladder carcinogen.[6] Its carcinogenicity is attributed to its metabolic activation in the liver and bladder, leading to the formation of DNA adducts that can induce mutations.[6]
It is imperative to handle 4-Amino-3-methylbiphenyl with appropriate safety precautions, assuming it may possess similar toxicological properties to 4-aminobiphenyl until proven otherwise. The presence of the methyl group at the 3-position may alter its metabolic fate and biological activity, potentially enhancing or diminishing its toxicity. Further research is required to elucidate the specific biological profile of 4-Amino-3-methylbiphenyl.
The following diagram illustrates a conceptual logical flow for investigating the potential biological effects of 4-Amino-3-methylbiphenyl, based on the known properties of related aromatic amines.
Conclusion
4-Amino-3-methylbiphenyl is a chemical compound with defined physicochemical properties and a clear synthetic pathway. While its biological effects remain uncharacterized, the known toxicity of the related compound 4-aminobiphenyl warrants a cautious approach to its handling and use. This guide provides a foundational resource for researchers interested in synthesizing and exploring the potential applications of 4-Amino-3-methylbiphenyl in various scientific disciplines. Further investigation into its biological activity is essential to fully understand its properties and potential for use in drug development or other fields.
References
- 1. scbt.com [scbt.com]
- 2. 4-AMINO-3-METHYLBIPHENYL | CAS#:63019-98-7 | Chemsrc [chemsrc.com]
- 3. 4-AMINO-3-METHYLBIPHENYL CAS#: 63019-98-7 [m.chemicalbook.com]
- 4. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
